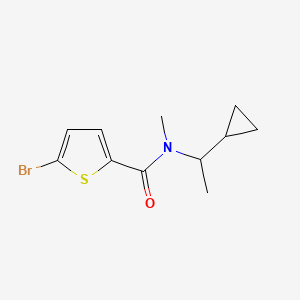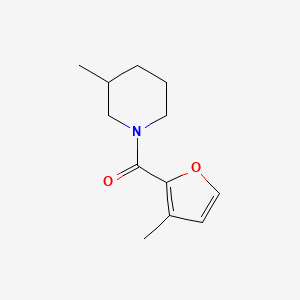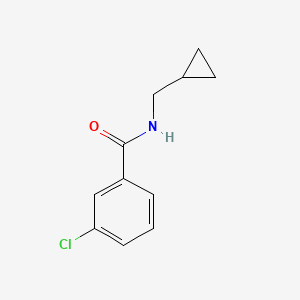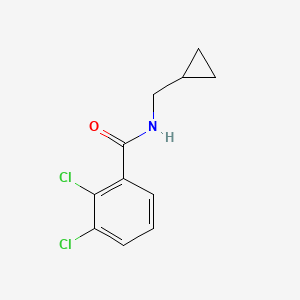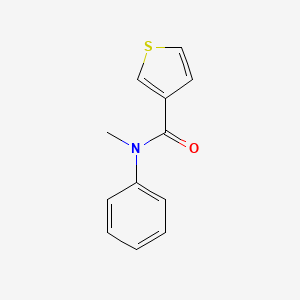
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide is a chemical compound that has been widely used in scientific research for its unique properties. It is also known as piracetam, a nootropic drug that was first synthesized in 1964 by the Romanian chemist, Corneliu E. Giurgea. Piracetam is a member of the racetam family of compounds, which are known for their cognitive-enhancing effects.
Mecanismo De Acción
The exact mechanism of action of piracetam is not fully understood, but it is believed to work by enhancing the function of the neurotransmitter acetylcholine in the brain. It has also been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing the synthesis and release of acetylcholine, enhancing the function of the NMDA receptor, and reducing oxidative stress in the brain. It has also been shown to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has a number of advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for research on piracetam, including further investigation into its mechanism of action, its potential use in treating other neurological and psychiatric disorders, and the development of more potent and selective analogs. Additionally, there is a need for more clinical trials to determine the optimal dosing and duration of treatment for various conditions.
Métodos De Síntesis
The synthesis of piracetam involves the reaction of 2-pyrrolidone with ethyl chloroacetate to form ethyl 2-oxo-1-pyrrolidineacetate. This compound is then reacted with isopropylamine to form 2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide.
Aplicaciones Científicas De Investigación
Piracetam has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase learning capacity. Piracetam has also been studied for its potential use in treating age-related cognitive decline, Alzheimer's disease, and stroke.
Propiedades
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)10-8(12)6-11-5-3-4-9(11)13/h7H,3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJVLSXXDZHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






